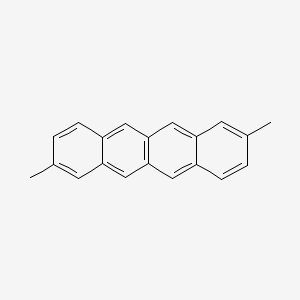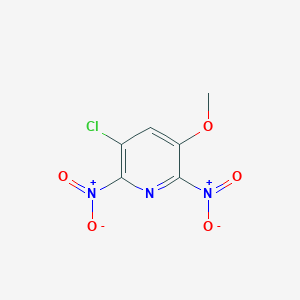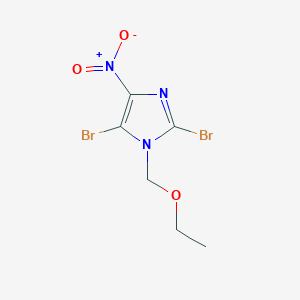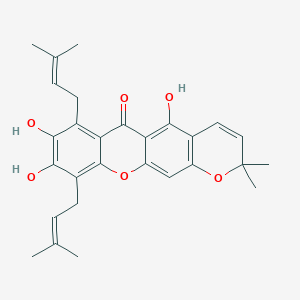
Butyraxanthone B
Vue d'ensemble
Description
Butyraxanthone B is a naturally occurring organic compound that has been the subject of numerous scientific studies due to its unique properties. It is a member of the xanthone family of compounds, which are found in many plants, fungi, and bacteria. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been studied for its potential applications in drug delivery and as a therapeutic agent.
Applications De Recherche Scientifique
Anti-Plasmodial and Cytotoxic Properties
Butyraxanthone B, identified in compounds isolated from Pentadesma butyracea, has shown potential in medical research, particularly for its antiplasmodial activity and cytotoxic properties. A study conducted by Zelefack et al. (2009) revealed that xanthones from Pentadesma butyracea, including this compound, exhibit significant antiplasmodial activity against a Plasmodium falciparum chloroquine-resistant strain. These compounds also demonstrated potent cytotoxicity against the human breast cancer cell line MCF-7, indicating their potential as agents in cancer research (Zelefack et al., 2009).
Antiproliferative Activity
Further research into the properties of xanthones from Pentadesma butyracea has unveiled their antiproliferative effects. A study by Tala et al. (2013) isolated a new prenylated xanthone, butyraxanthone F, along with other compounds from the leaves of Pentadesma butyracea. The antiproliferative activity of these compounds was evaluated against three human cancer cell lines, indicating their relevance in cancer research. Though this study specifically identifies butyraxanthone F, it contributes to the broader understanding of butyraxanthones' role in antiproliferative activities (Tala et al., 2013).
Co-occurrence in Cell Suspension Cultures
This compound is also significant in the field of plant cell culture and biochemistry. Ishiguro et al. (1995) reported the isolation of a new xanthone, paxanthone B, from callus tissues of Hypericum patulum, along with garcinone B and a similar compound. This study provides insight into the biosynthesis and co-occurrence of xanthones like this compound in plant cell cultures, which is important for understanding plant secondary metabolites (Ishiguro et al., 1995).
Role in Antiproliferative Activity Against Cancer Cell Lines
Butyraxanthones, including this compound, have been isolated from various parts of the Pentadesma butyracea plant and evaluated for their antiproliferative activities. Wabo et al. (2010) identified a new xanthone, butyraxanthone E, from the roots of Pentadesma butyracea, and assessed its antiproliferative activities along with known compounds against cancer cell lines. These findings contribute to the exploration of butyraxanthones in cancer research (Wabo et al., 2010).
Propriétés
IUPAC Name |
5,8,9-trihydroxy-2,2-dimethyl-7,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-14(2)7-9-17-21-26(32)22-20(13-19-16(23(22)29)11-12-28(5,6)34-19)33-27(21)18(10-8-15(3)4)25(31)24(17)30/h7-8,11-13,29-31H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYYKNXUHFPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)O)CC=C(C)C)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)
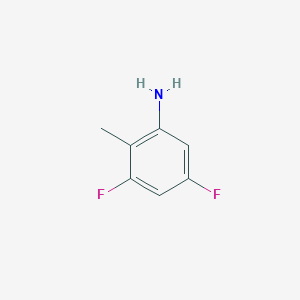
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)
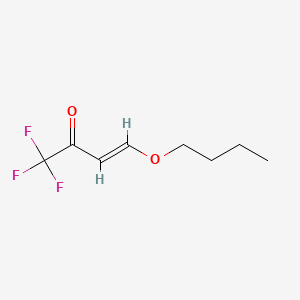
![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
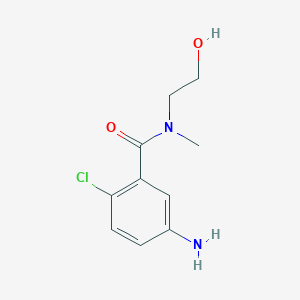
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)
